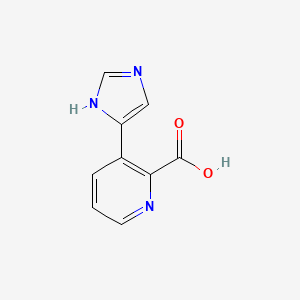

3-(1H-Imidazol-4-yl)picolinic acid

Description

Contextualizing Heterocyclic Compounds in Advanced Chemical and Biological Research

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements in their rings, are fundamental to the field of drug discovery and development. Their structural diversity and ability to engage in a wide array of chemical interactions make them privileged scaffolds in medicinal chemistry. sci-hub.se Many approved drugs across various therapeutic areas, including anticancer, antibacterial, and antiviral agents, feature heterocyclic cores. nih.govresearchgate.net These ring systems are integral to the structure of numerous biologically essential molecules such as amino acids, nucleic acids, and vitamins, underscoring their inherent biocompatibility and significance in biological processes. researchgate.netresearchgate.net The continuous exploration of novel heterocyclic structures is driven by the need for new therapeutic agents with improved efficacy and novel mechanisms of action.

Significance of Picolinic Acid and Imidazole (B134444) Moieties in Medicinal Chemistry and Bioinorganic Applications

Picolinic acid, a derivative of pyridine (B92270), is a naturally occurring compound in the human body, arising from the metabolism of the amino acid tryptophan. google.com It is known to act as a bidentate chelating agent, meaning it can bind to metal ions at two points, a property that is crucial in various biological and chemical applications. google.combldpharm.com This chelation ability has led to the investigation of picolinic acid and its derivatives for their potential in enhancing the absorption of essential metal ions and for their roles in immunological and neuroprotective effects. google.comnih.gov In bioinorganic chemistry, picolinic acid derivatives are widely used as ligands to form stable complexes with various metal ions, with applications ranging from catalysis to the development of therapeutic and diagnostic agents. nih.govnih.gov

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is another cornerstone of medicinal chemistry. pharmaffiliates.com It is a key component of the essential amino acid histidine and, by extension, many proteins and enzymes. pharmaffiliates.com The imidazole moiety can act as both a hydrogen bond donor and acceptor, and its nitrogen atoms can coordinate with metal ions, making it a versatile functional group in biological systems and in the design of metal-based drugs. chemicalbook.com Imidazole derivatives have a broad spectrum of documented biological activities, including antifungal, anticancer, and antihypertensive properties. pharmaffiliates.com

Rationale for Dedicated Academic Inquiry into 3-(1H-Imidazol-4-yl)picolinic Acid

The chemical structure of this compound, which combines the chelating properties of picolinic acid with the versatile binding and biological potential of the imidazole ring, provides a strong basis for dedicated research. The strategic placement of the imidazole group on the picolinic acid framework creates a potentially powerful tridentate or bidentate chelating ligand. This arrangement could lead to the formation of highly stable and structurally diverse metal complexes with unique electronic and reactive properties.

The exploration of such a compound is driven by several key research questions:

What are the precise coordination properties of this compound with various biologically relevant metal ions?

What are the structural and electronic characteristics of the resulting metal complexes?

Could these complexes exhibit novel catalytic activities or serve as probes for biological systems?

Does the combined scaffold of picolinic acid and imidazole in this specific arrangement lead to synergistic or unique biological activities, such as enhanced antimicrobial or anticancer effects?

While specific experimental data on this compound is not yet widely available in published literature, its constituent motifs suggest a rich area for future investigation. The synthesis and characterization of this compound and its derivatives would be the first step toward unlocking their potential applications in areas such as the development of new metallodrugs, catalysts for organic synthesis, and tools for chemical biology. The compound is commercially available from some chemical suppliers, which should facilitate its investigation by the broader scientific community.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1H-imidazol-5-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)8-6(2-1-3-11-8)7-4-10-5-12-7/h1-5H,(H,10,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOWGLVSYKHYTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C2=CN=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Advanced Synthetic Routes to 3-(1H-Imidazol-4-yl)picolinic Acid

The construction of the imidazole-picolinic acid framework can be achieved through various synthetic approaches, with multi-component reactions and organocatalysis emerging as powerful tools for efficiency and molecular diversity.

Multi-component Reaction Strategies for Imidazole-Picolinic Acid Scaffolds

Multi-component reactions (MCRs) offer a streamlined approach to complex molecular architectures by combining three or more reactants in a single step, thereby reducing waste and improving operational efficiency. bohrium.com The synthesis of substituted imidazoles, a core component of the target molecule, has been extensively explored through MCRs. bohrium.com

One notable MCR for imidazole (B134444) synthesis is the Radziszewski reaction, which typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. bohrium.com Variations of this method have been developed to produce a wide array of substituted imidazoles. For instance, a three-component, one-pot condensation has been described for the synthesis of 1H-imidazol-4-yl-pyridines using aldehydes, o-picolylamines, and isocyanides. nih.gov Furthermore, both three- and four-component strategies have been successfully employed for the synthesis of tri- and tetrasubstituted imidazoles, respectively. sci-hub.se These methods often utilize various catalysts to promote the reactions and improve yields. bohrium.com

A facile and efficient approach for the synthesis of 1,2,5-trisubstituted imidazoles has been developed via a multicomponent reaction under metal-free conditions. bohrium.com Additionally, a four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles can be achieved through a one-step condensation of an aldehyde, benzil, ammonium (B1175870) acetate (B1210297), and a primary aromatic amine. bohrium.com

Organocatalytic Approaches in the Synthesis of Related Imidazole Derivatives

Organocatalysis has gained significant traction in the synthesis of heterocyclic compounds, including imidazoles, due to its mild reaction conditions and avoidance of toxic metals. tandfonline.comtandfonline.com Small organic molecules can act as catalysts to promote the formation of complex structures. rsc.org Imidazole itself can function as an organocatalyst in multicomponent reactions to generate diverse heterocyclic and carbocyclic systems. rsc.orgrsc.org

The synthesis of tetrasubstituted imidazoles, which are structurally related to the target compound, has been a focal point of organocatalytic research. tandfonline.comtandfonline.com Various organocatalysts have been explored for the synthesis of 1,2,4,5-tetrasubstituted-1H-imidazoles. tandfonline.comtandfonline.com For example, ascorbic acid (Vitamin C) has been reported as an effective organocatalyst for the environmentally friendly synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives from benzil, primary amines, various aldehydes, and ammonium acetate under solvent-free conditions. tandfonline.com Another reported method involves a pivalic acid-promoted four-component reaction of acetylenes, aldehydes, primary amines, and ammonium acetate. tandfonline.com

The use of organocatalysts often leads to high yields and simplified purification procedures, making these methods attractive for large-scale synthesis. sci-hub.se

Optimization of Reaction Conditions and Yield Enhancement Protocols

The efficiency of synthetic routes to imidazole-containing compounds is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time.

For the synthesis of tri- and tetrasubstituted imidazoles, 3-picolinic acid has been identified as an efficient organocatalyst. sci-hub.seresearchgate.net The optimization of reaction conditions, such as catalyst concentration and temperature, has been shown to significantly impact the yield of the desired imidazole products. researchgate.net For instance, in a model reaction for the synthesis of a substituted imidazole, various solvents were tested, with ethanol (B145695) proving to be the most effective. researchgate.net The reaction temperature was also found to be a critical factor, with reflux conditions providing a significantly higher yield compared to room temperature. researchgate.net

The following table summarizes the optimization of reaction conditions for a model imidazole synthesis, highlighting the effect of different catalysts and temperatures on the reaction yield.

| Entry | Catalyst | Catalyst Conc. (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Without catalyst | - | Ethanol | RT | 48 | 19 | researchgate.net |

| 2 | Without catalyst | - | Ethanol | 80 | 48 | 25 | researchgate.net |

| 3 | o-Aminophenol | 5 | Ethanol | 80 | 48 | 23 | researchgate.net |

| 4 | 2-Picolinic acid | 10 | Ethanol:water (1:1) | Reflux | 12 | 50 | researchgate.net |

| 5 | 3-Picolinic acid | 10 | Ethanol | 80 | 2 | 92 | sci-hub.seresearchgate.net |

This table is based on data for the synthesis of related imidazole derivatives and is intended to illustrate the principles of reaction optimization.

Design and Synthesis of Structurally Related Derivatives of this compound

The rational design and synthesis of analogues of this compound are crucial for exploring structure-activity relationships and developing new compounds with tailored properties.

Rational Design Principles for Novel Analogues

The design of novel analogues often involves a hybrid pharmacophore approach, where structural motifs from different active compounds are combined. nih.gov For instance, the imidazole ring can be linked to other heterocyclic systems, such as 1,2,3-triazoles, to create new hybrid molecules. nih.gov This strategy aims to enhance the biological activity or other properties of the parent compound.

Computational methods, such as in-silico molecular docking, can be employed to predict the binding interactions of designed analogues with specific biological targets. nih.gov This allows for a more targeted approach to drug design, prioritizing the synthesis of compounds with the highest predicted affinity. The assessment of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties through in-silico models is also a critical step in the design process to evaluate the pharmacokinetic and pharmacodynamic profiles of the novel derivatives. nih.gov

Functional Group Interconversions and Regioselective Modifications

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the modification of a molecule's functional groups to create a variety of derivatives. imperial.ac.uk These reactions are essential for the synthesis of analogues of this compound, enabling the introduction of different substituents on both the imidazole and picolinic acid rings.

Common FGIs include the conversion of alcohols to halides, nitriles, or azides, and the reduction of carboxylic acids or their derivatives. vanderbilt.eduorganic-chemistry.orgorganic-chemistry.org For example, a carboxylic acid can be converted to a bromide, and an alcohol can be transformed into a bromide using a polymer-bound phosphine (B1218219) oxide. organic-chemistry.org The choice of reagents and reaction conditions is critical to achieve the desired transformation without affecting other functional groups in the molecule.

Regioselective modifications are crucial for controlling the position of new functional groups. For instance, in the synthesis of aminopicolinic acid derivatives, nitration of picolinic acid N-oxide followed by reduction allows for the introduction of an amino group at a specific position. umsl.edu Similarly, Sonogashira coupling reactions can be used to introduce substituted ethynyl (B1212043) groups at a specific position on the picolinic acid ring. umsl.edu

The following table provides examples of functional group interconversions that can be applied to the synthesis of derivatives of this compound.

| Starting Functional Group | Target Functional Group | Reagents | Reference |

| Alcohol | Bromide | PBr₃, pyridine (B92270); Ph₃P, CBr₄ | vanderbilt.edu |

| Alcohol | Halide | [Et₂NSF₂]BF₄, tetraethylammonium (B1195904) halide | organic-chemistry.org |

| Carboxylic Acid | Bromide | Reductive bromination | organic-chemistry.org |

| Carboxylic Acid | Thioether | Reductive coupling with thiol | organic-chemistry.org |

| Halide | Nitrile | KCN, 18-crown-6, DMSO | vanderbilt.edu |

| Halide | Azide | NaN₃ | vanderbilt.edu |

These synthetic and derivatization strategies provide a robust toolbox for chemists to access this compound and a wide array of its analogues, paving the way for further investigation into their chemical and biological properties.

Due to a lack of specific research findings on the stereoselective synthesis of chiral derivatives of this compound in the public domain, this article cannot be generated at this time.

Extensive searches for methodologies, including asymmetric catalysis and chiral resolution specific to this compound, did not yield the detailed research data required to produce a scientifically accurate and informative article as per the user's request. General methods for the synthesis of related chiral imidazoles and pyridines exist, but there is no available literature detailing the stereoselective preparation of chiral derivatives of the specific molecule of interest, this compound.

Mechanistic Investigations of Target Interaction

The mechanisms through which this compound engages with biological targets are centered on its ability to form stable complexes with metal ions and to interfere with the function of specific enzymes.

The compound acts as a chelating agent, a molecule that can form multiple bonds to a single metal ion. This ability is fundamental to its biological effects.

The chelation capability of this compound arises from the coordinated action of its two principal structural components.

The picolinic acid moiety functions as a bidentate chelating agent, meaning it forms two bonds with a central metal ion. sjctni.edu This interaction occurs through the nitrogen atom of the pyridine ring and an oxygen atom from the adjacent deprotonated carboxylate group, creating a stable five-membered chelate ring. sjctni.edunih.gov This N,O-bidentate binding mode is a common feature in the coordination chemistry of picolinic acid with various transition metals, including mercury(II), cobalt(II), and copper(II). sjctni.edunih.gov The formation of these stable complexes is a key driver of its biological activity. sjctni.edu

The specificity of chelation by picolinic acid-containing compounds can be unselective, with studies showing it can increase the aqueous solubility of various divalent cations such as Zn(II), Cu(II), Co(II), and Cd(II). nih.gov However, the thermodynamics of the binding process reveal the favorable nature of these interactions.

Thermodynamic studies of related metal complexes with imidazole derivatives provide insight into the spontaneity of the chelation process. The binding is often driven by favorable changes in enthalpy and entropy. For instance, the binding of an iron complex with imidazole derivatives to bovine serum albumin (BSA) is a spontaneous process, as indicated by a negative Gibbs free energy (ΔG). nih.gov

The table below summarizes thermodynamic parameters for the binding of a representative iron-thiosemicarbazone complex (Fe-PLTSC), which contains imidazole-like coordination, to serum albumins. These values illustrate the spontaneity and the forces driving the interaction.

| Protein | Binding Constant (K) (M⁻¹) | ΔG (kJ mol⁻¹) | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) |

| BSA | 1.0 x 10⁵ | -29.4 to -30.9 | 70.3 | 337 |

| HSA | Higher than BSA | Not specified | 58.3 | 307 |

This data is for a related iron complex and is illustrative of the thermodynamic principles involved in metal-ligand binding. nih.gov

The positive enthalpy (ΔH) and entropy (ΔS) changes suggest that weak interactions are the primary drivers for the binding process. nih.gov The spontaneity, indicated by the negative ΔG values, confirms that the formation of such metal complexes is a thermodynamically favorable process. nih.gov

By chelating and forming stable, often lipophilic, complexes with essential metal ions like zinc, copper, and iron, picolinic acid derivatives can alter the systemic distribution and bioavailability of these cations. sjctni.edunih.gov This sequestration of metal ions can significantly modulate biological pathways that are dependent on metalloenzymes. nih.govnih.gov

For example, picolinic acid has been shown to influence the absorption and transport of zinc and other divalent ions. nih.gov By binding to these metal ions, it can affect their concentration within different cellular compartments, thereby influencing the activity of enzymes that require these ions as cofactors for their catalytic function. nih.gov This mechanism is the basis of chelation therapy, which uses chelating agents to remove excess or toxic metals from the body, thereby mitigating their harmful effects on biological pathways. scispace.com

The structure of this compound is well-suited for the inhibition of metalloenzymes, where a metal ion is critical for the enzyme's catalytic activity. nih.gov

Imidazole-containing ligands are recognized as potent inhibitors of various metalloenzymes. nih.govnih.govnih.gov The inhibitory mechanism typically involves the coordination of the imidazole nitrogen to the metal cofactor in the enzyme's active site. This binding event displaces a water molecule or another native ligand, rendering the enzyme inactive. nih.gov

A prominent example is the inhibition of Heme Oxygenase-1 (HO-1) , a metalloenzyme containing a heme-iron center. The imidazole moiety is a critical structural feature for HO-1 inhibitors, where it directly coordinates to the iron(II) of the heme substrate, blocking the enzyme's catalytic activity. nih.gov Similarly, imidazole-containing compounds have been investigated as inhibitors for Cytochrome P450 (CYP450) enzymes , another class of heme-containing metalloenzymes. nih.gov The development of metalloenzyme inhibitors often relies on using metal-binding fragments (MBFs) like picolinic acid as a scaffold to which other functional groups are attached to achieve specificity and potency. nih.gov

The table below presents examples of imidazole-based compounds and their inhibitory activity against specific metalloenzyme targets.

| Inhibitor Class | Target Enzyme | Key Structural Feature | Reported Activity |

| Indole-based compounds | Heme Oxygenase-1 (HO-1) | Imidazole-like moiety | IC₅₀ = 1.03 µM |

| 4-[(1H-imidazol-4-yl)methyl]piperidine series | Cytochrome P450 (CYP2D6, CYP3A4) | 4-substituted imidazole | Low inhibitory profiles |

This table showcases the role of the imidazole motif in enzyme inhibition. nih.govnih.gov

The strategy of using isosteric replacements for metal-binding fragments like picolinic acid has proven to be a feasible approach for generating novel and specific metalloenzyme inhibitors. nih.gov

Enzyme Inhibition Profiling and Mechanistic Studies

Interaction with Protein Kinases

The imidazole scaffold is a prominent feature in the design of various protein kinase inhibitors. researchgate.net Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is often implicated in diseases like cancer. nih.gov Imidazole derivatives have been developed to target several types of kinases, including cyclin-dependent kinases (CDKs), tyrosine kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), and various serine-threonine kinases. researchgate.netmdpi.comresearchgate.net

For instance, a new chemotype of imidazole-4-N-acetamide derivatives was explored for its ability to selectively target CDKs. mdpi.com In vitro kinase assays demonstrated that these compounds could inhibit CDK1, CDK2, CDK5, and CDK9 at submicromolar concentrations. mdpi.com Specifically, the research highlighted that CDK2/cyclin E was exceptionally sensitive to this class of inhibitors. mdpi.com The unique electron-rich environment of the imidazole ring allows it to effectively bind to the active sites of these enzymes. researchgate.net

Table 1: Inhibition of Cyclin-Dependent Kinases (CDKs) by Imidazole-4-N-acetamide Derivatives This table presents a summary of the inhibitory potency (IC50) of newly synthesized imidazole derivatives against various CDK/cyclin complexes based on in vitro kinase assays. Data is generalized from findings reported in the literature.

| Compound | Target Kinase | IC50 (µM) | Potency Level |

| Imidazole Derivative 1 | CDK2/cyclin E | <1 | High |

| Imidazole Derivative 2 | CDK1/cyclin B | <1 | High |

| Imidazole Derivative 2 | CDK2/cyclin E | <1 | High |

| Imidazole Derivative 2 | CDK5/p25 | <1 | High |

| Imidazole Derivative 2 | CDK9/cyclin K | <1 | High |

| Imidazole Derivative 4 | CDK2/cyclin E | <1 | High |

| Imidazole Derivative 4 | CDK9/cyclin K | <1 | High |

Source: Adapted from research on imidazole-4-N-acetamide derivatives as selective CDK inhibitors. mdpi.com

Allosteric Modulation and Active Site Binding Mechanisms

The interaction of small molecules with enzymes is not limited to direct competition at the active site. Allosteric modulation, where a molecule binds to a site distant from the active site to alter enzymatic activity, is a critical mechanism. nih.govacs.org Imidazole-containing compounds have been studied as allosteric modulators. For example, in the imidazole glycerol (B35011) phosphate (B84403) synthase (IGPS) enzyme, small molecules have been shown to bind along the allosteric pathway, disrupting the communication between the regulatory and catalytic sites without directly competing with the natural ligands. nih.gov This disruption of allosteric communication can effectively inhibit enzyme function. nih.gov

The picolinic acid moiety contributes significantly to active site binding, particularly through its ability to chelate metal ions. In a study of phosphoenolpyruvate (B93156) carboxykinase (PEPCK) inhibitors, a picolinic acid derivative, 3-[(carboxymethyl)thio]picolinic acid (CMP), was shown to act as a competitive inhibitor. nih.gov The picolinic acid portion of the molecule coordinates directly with a metal ion in the enzyme's active site, while an extended portion of the molecule occupies a secondary binding cleft. nih.gov This demonstrates a mechanism where different parts of a single inhibitor molecule can occupy multiple subsites within the enzyme's active site, enhancing binding and selectivity. nih.gov The residues within the active site, such as Phe-316, His-583, and Tyr-766 in glycine (B1666218) oxidase, form a stabilizing pocket that orients the substrate for the catalytic reaction. nih.gov

Receptor Binding Affinity and Ligand-Receptor Dynamics

The structural components of this compound suggest potential interactions with various G-protein coupled receptors (GPCRs), including histamine (B1213489) and serotonin (B10506) receptors.

The imidazole ring is the core structure of histamine, the endogenous ligand for histamine receptors (H1R, H2R, H3R, and H4R). imrpress.comresearchgate.net Consequently, many imidazole derivatives are potent and selective ligands for these receptors. nih.gov The 4-position substitution on the imidazole ring is a common feature in histamine H3-receptor antagonists like thioperamide (B1682323) and ciproxifan. nih.gov Research has shown that even minor modifications to the imidazole moiety or its substituents can significantly alter binding affinity and functional activity, shifting a compound from an antagonist to a partial agonist. nih.gov For example, some proxifan derivatives, which are H3-receptor antagonists, have been found to exhibit unexpected partial agonism at the H1-receptor. nih.gov The affinity of these compounds can vary, with pA2 or pKP values ranging from 4.2 to 6.81 at the H1 receptor. nih.gov

Table 2: Histamine Receptor Affinities of Select Imidazole-Based Compounds This table provides examples of binding affinities (pKi) and functional activities of various imidazole derivatives at histamine receptors, illustrating the chemical scaffold's versatility.

| Compound | Receptor Target | Affinity (pKi) | Activity |

| Histamine | hH1R, hH2R | Low | Full Agonist |

| Histamine | hH3R, hH4R | High | Full Agonist |

| Ciproxifan Analogue | H3R | 8.4 | Antagonist |

| FUB 181 Analogue | H3R | 7.8 | Antagonist |

| FUB 372 Analogue | H1R | 6.81 (pA2) | Partial Agonist |

Source: Data compiled from studies on histamine receptor antagonists and agonists. imrpress.comnih.govnih.gov

Imidazole-based compounds have also been extensively investigated as modulators of serotonin receptors, which are key targets for treating psychiatric disorders like depression. encyclopedia.pubdntb.gov.uanih.govaalto.fi The electron-rich nature and unique structural characteristics of the imidazole ring allow these molecules to bind to various therapeutic targets within the serotonergic system. nih.gov For instance, a series of imidazole core-containing arylpiperazine-4-carboxamide derivatives showed potential as inhibitors of 5-HT2A receptors and the serotonin transporter (SERT). nih.gov The development of these molecules often involves structural activity relationship (SAR) studies to optimize their efficacy. dntb.gov.uaaalto.fi Stereoselectivity can play a crucial role in the interaction with serotonin receptors, where different enantiomers of a compound may exhibit significantly different binding affinities and functional activities.

Understanding the dynamics of ligand-receptor binding requires sophisticated biophysical techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, including Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are used to confirm binding and identify which parts of a ligand are in close contact with the receptor. nih.gov

Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is another common method used to detect ligand binding by measuring the change in the melting temperature (Tm) of a protein upon ligand association. nih.gov A higher Tm in the presence of a ligand indicates a stabilizing interaction. nih.gov For more detailed structural and energetic analysis, techniques like X-ray crystallography provide a static snapshot of the binding pose, while Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations can estimate the binding free energy of the ligand-protein complex. acs.org These methods, combined with molecular dynamics simulations, offer a comprehensive view of the stability and nature of the binding interactions at an atomic level. acs.org

Cellular and Biochemical Pathway Interrogation

The specific structure of this compound allows it to serve as a probe for interrogating specific cellular and biochemical pathways. The picolinic acid component is a known catabolite of tryptophan via the kynurenine (B1673888) pathway, a critical route for tryptophan metabolism. nih.gov The enzyme aminocarboxymuconate-semialdehyde decarboxylase (ACMSD) is key in this pathway, directing metabolism towards picolinic acid production. nih.gov Therefore, introducing a compound like this compound could potentially influence this pathway.

Furthermore, the inhibitory action of related picolinic acid derivatives on enzymes like PEPCK, a key enzyme in gluconeogenesis, highlights their potential to modulate central metabolic pathways. nih.gov The imidazole moiety is a core component of the amino acid histidine and is involved in the histidine and purine (B94841) nucleotide biosynthetic pathways through enzymes like imidazole glycerol phosphate synthase (IGPS). nih.govnih.gov By acting as an allosteric modulator or a direct inhibitor of such enzymes, an imidazole-containing compound could be used to study the flux and regulation of these fundamental biosynthetic routes. nih.gov

Modulation of Cellular Signaling Pathways

Picolinic acid (PA) and its derivatives are known to modulate various cellular signaling cascades. PA has been identified as an activator of macrophage pro-inflammatory functions. pensoft.net More complex derivatives incorporating imidazole rings have shown potent and specific effects on signaling pathways. For instance, the pyrazole-benzimidazole derivative AT9283, a multi-targeted kinase inhibitor, was found to inhibit spleen tyrosine kinase (Syk) in mast cells. nih.gov This inhibition suppressed the activation of downstream signaling proteins, including the Linker for Activation of T-cells (LAT), Phospholipase C gamma 1 (PLCγ1), and Akt, as well as Mitogen-Activated Protein (MAP) kinases like JNK, Erk1/2, and P38. nih.gov This action effectively blocks the signaling cascade initiated by IgE-antigen complex binding, which is crucial for allergic responses. nih.gov Such findings suggest that the imidazole-picolinic acid scaffold could be a valuable starting point for developing targeted kinase inhibitors.

Investigations into Apoptosis Induction Mechanisms

The induction of apoptosis, or programmed cell death, is a significant area of investigation for picolinic acid-related compounds. Studies have demonstrated that picolinic acid and its analogues can induce apoptosis in human promyelocytic leukemia HL-60 cells. nih.gov The pro-apoptotic activity is not limited to the parent acid; related compounds such as fusaric acid, picolinaldehyde, and various aminopyridines also trigger this process, suggesting that the substituted pyridine ring structure plays a key role. nih.gov

More complex derivatives have been shown to induce apoptosis through specific cellular mechanisms. A novel derivative of picolinic acid was found to trigger endoplasmic reticulum (ER) stress-mediated apoptosis in human non-small cell lung cancer cells. pensoft.net Similarly, a quinazoline-based carboxylic acid derivative, compound 6e, was shown to induce apoptosis in breast cancer (MCF-7) cells and cause cell cycle arrest at the G1 phase. mdpi.com These findings highlight the potential for picolinic acid-based structures to be developed as anticancer agents that function by activating apoptotic pathways.

Involvement in Specific Metabolic Cycles (e.g., Picolinic Acid Degradation Pathways)

Picolinic acid is a natural metabolite of L-tryptophan and can be degraded by various microorganisms. The bacterial catabolic pathway for picolinic acid has been extensively studied, particularly in Alcaligenes faecalis. This degradation is initiated by a gene cluster designated pic. lew.ropan.olsztyn.pl The process begins with the 6-hydroxylation of picolinic acid to form 6-hydroxypicolinic acid (6HPA), a reaction catalyzed by the enzyme PicA, a picolinic acid dehydrogenase. lew.ropan.olsztyn.pl The pathway proceeds through several enzymatic steps, ultimately converting the compound into fumaric acid, an intermediate of the tricarboxylic acid (TCA) cycle. researchgate.net

Table 1: Picolinic Acid Degradation Pathway in Alcaligenes faecalis

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | Picolinic Acid (PA) | PicA (PA dehydrogenase) | 6-Hydroxypicolinic Acid (6HPA) |

| 2 | 6-Hydroxypicolinic Acid (6HPA) | PicB (6HPA monooxygenase) | 3,6-Dihydroxypicolinic Acid (3,6DHPA) |

| 3 | 3,6-Dihydroxypicolinic Acid (3,6DHPA) | PicC (Decarboxylase) | 2,5-Dihydroxypyridine (2,5DHP) |

This table summarizes the key enzymatic steps in the bacterial degradation of picolinic acid as identified in studies of Alcaligenes faecalis. nih.govlew.ropan.olsztyn.plresearchgate.net

Antimicrobial Modulatory Effects

Both the picolinic acid and imidazole moieties are well-known for their antimicrobial properties. Picolinic acid exhibits direct antimicrobial activity against both extracellular and intracellular Mycobacterium avium complex (MAC). nih.gov Its mechanism is believed to involve metal ion chelation, an effect mimicked by other chelating agents. nih.gov Furthermore, picolinic acid demonstrates a synergistic effect, potentiating the antimicrobial activity of antibiotics like clarithromycin, rifampicin, and certain fluoroquinolones against MAC. nih.gov Studies have also measured its activity against a range of other microbes. pan.olsztyn.pl

The imidazole ring is a core structural feature in a vast number of compounds with potent antimicrobial activity. researchgate.netnih.govmdpi.com Derivatives have shown promising results against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. nih.gov This broad-spectrum potential makes the imidazole nucleus a privileged structure in the search for new antibacterial agents. chemijournal.com

Table 2: Antimicrobial Activity of Picolinic Acid

| Microorganism | Activity Type | Observation | pH |

|---|---|---|---|

| Mycobacterium avium complex | Antimicrobial | Inhibits extracellular and intramacrophage growth. nih.gov | N/A |

| Staphylococcus aureus | Antimicrobial | MIC: 0.02-0.78 mg/mL. pan.olsztyn.pl | 5.0 |

| Pseudomonas aeruginosa | Antimicrobial | MIC: 0.02-0.78 mg/mL. pan.olsztyn.pl | 5.0 |

| Bacillus subtilis | Antimicrobial | MIC: 0.02-0.78 mg/mL. pan.olsztyn.pl | 5.0 |

This table presents the minimum inhibitory concentrations (MIC) and general antimicrobial observations for picolinic acid against various microorganisms.

Structure-Activity Relationship (SAR) Studies

The biological activity of a molecule like this compound is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. SAR studies on related compounds provide critical insights into these relationships.

Elucidating Structural Determinants of Biological Activity

SAR studies on various imidazole-containing heterocycles have revealed key structural features that govern their biological effects. In a series of 1H-imidazo[4,5-c]quinolines, substitutions on both the quinoline (B57606) and imidazole rings were found to significantly impact their ability to induce interferon production. nih.gov Similarly, for a series of imidazole-coumarin conjugates designed as anti-HCV agents, SAR analysis indicated that an unsubstituted hydrogen atom at the N(1) position of the imidazole ring and the presence of a substituent (such as Cl, F, or Br) on the coumarin (B35378) moiety were crucial for high potency and selectivity. mdpi.com In another example involving imidazo-pyridinium analogues, the preservation of a 2-methylimidazopyridium core and a thiophosphorus moiety was essential for antagonist activity at the Neuropeptide S Receptor. nih.gov These studies underscore that the specific placement of substituents on the heterocyclic rings is a critical determinant of biological function.

Conformational Analysis and Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule dictates how it can interact with biological targets. Conformational analysis of a series of bioactive imidazole derivatives acting as H3 receptor antagonists revealed that the lowest energy conformers often adopt a helical shape. lew.ro The rotational barriers between different conformations were found to be low, allowing for easy interconversion, which can be important for fitting into a receptor's binding domain. lew.ro In a different study on an imidazole N-acylhydrazone derivative, computational analysis showed that an S-cis-like conformation was significantly more stable than the S-trans conformation, a preference driven by the formation of an intramolecular hydrogen bond. nih.gov The crystal structure of a related compound, 1H-Imidazol-3-ium-4-carboxylate, shows that the molecule crystallizes as a zwitterion and is essentially planar. nih.gov This planarity facilitates strong intermolecular interactions, such as N—H⋯O hydrogen bonds and π–π stacking, which link the molecules into a supramolecular network. nih.gov

Elucidation of Biological Activities and Molecular Mechanisms

Influence of Substituent Effects on Target Selectivity

While specific comprehensive selectivity studies on 3-(1H-Imidazol-4-yl)picolinic acid itself are not extensively published, the principles of modulating target selectivity through substituent effects can be effectively illustrated by examining structurally related heterocyclic compounds. Research on analogous scaffolds, such as imidazo[4,5-b]pyridines and other diaryl-heterocycles, provides a robust framework for understanding how subtle changes in chemical structure can lead to significant shifts in target preference.

A compelling example of substituent-driven selectivity can be found in the development of imidazo[4,5-b]pyridine-based inhibitors targeting Aurora kinases and FMS-like tyrosine kinase 3 (FLT3). acs.org These kinases are implicated in various cancers, making them attractive therapeutic targets. In a study aimed at optimizing this scaffold, researchers systematically introduced a variety of substituents at different positions of the imidazo[4,5-b]pyridine core and analyzed their impact on potency and selectivity.

One key area of modification was the R² substituent on the imidazole (B134444) portion of the core. The introduction of a 1,3-dimethyl-1H-pyrazol-4-yl group at this position was identified as being optimal for balancing potency and other pharmaceutical properties. acs.org Further modifications focused on the piperazine (B1678402) moiety attached to the pyridine (B92270) ring. As illustrated in the table below, the nature of the benzyl (B1604629) substituent on the piperazine had a profound effect on the inhibition of both Aurora-A and FLT3 kinases.

For instance, the introduction of a chlorine atom at the para position of the benzyl ring (Compound 27e ) resulted in a potent dual inhibitor of Aurora-A and FLT3 with high affinity for both targets. acs.org A kinome scan of this compound revealed that it also inhibits other kinases, but with a notable degree of selectivity. acs.org The selectivity score, which reflects the number of kinases inhibited above a certain threshold, provides a quantitative measure of a compound's specificity.

The data demonstrates that even minor changes to the substituent on the periphery of the molecule can have a significant impact on its interaction with different kinase active sites, thereby modulating its selectivity profile.

Table 1: Influence of Piperazine Substituent on Kinase Inhibition for Imidazo[4,5-b]pyridine Analogs acs.org

| Compound | R² Substituent | R¹ Substituent (on Piperazine) | Aurora-A Kd (nM) | FLT3 Kd (nM) |

|---|---|---|---|---|

| 22d | 1,3-dimethyl-1H-pyrazol-4-yl | -CH3 | 14 | 11 |

| 22e | 1,3-dimethyl-1H-pyrazol-4-yl | -CH2CH(CH3)2 | 11 | 10 |

| 27e | 1,3-dimethyl-1H-pyrazol-4-yl | 4-chlorobenzyl | 7.5 | 6.2 |

Data sourced from a study on imidazo[4,5-b]pyridine-based kinase inhibitors. Kd (dissociation constant) is a measure of binding affinity, with lower values indicating stronger binding.

The principles observed in the imidazo[4,5-b]pyridine series can be extrapolated to the this compound scaffold. The key components of this molecule that can be systematically modified include:

The Picolinic Acid Ring: Substituents on this ring can influence the molecule's electronic properties, solubility, and ability to form hydrogen bonds with the target protein. The carboxylic acid group itself is a key interaction point and can be esterified or converted to an amide to probe the importance of this acidic center for target binding and selectivity. nih.gov

The Imidazole Ring: The imidazole core is a versatile scaffold found in many biologically active compounds. jopir.in The nitrogen atoms can act as hydrogen bond donors or acceptors, and substitution on the carbon atoms can introduce steric bulk or new interaction points.

The Linkage between the Rings: While the direct link between the imidazole and picolinic acid rings in the parent compound is fixed, in analogous systems, the nature and length of the linker between aromatic systems can be varied to optimize the spatial orientation of the pharmacophores for selective binding to the target.

By systematically exploring these substitution patterns, medicinal chemists can fine-tune the pharmacological profile of a lead compound. For example, introducing bulky substituents may prevent a compound from binding to the more sterically constrained active site of one protein, while still allowing it to bind to the more open active site of another, thus enhancing selectivity. Similarly, the addition of hydrogen bond donors or acceptors can create favorable interactions with specific amino acid residues present in the target of interest but not in off-target proteins.

Molecular Docking Simulations and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how "this compound" interacts with protein targets at a molecular level.

Molecular docking simulations have been extensively used to predict the binding conformation and estimate the binding affinity of "this compound" with various protein targets, particularly isoforms of nitric oxide synthase (NOS) and indoleamine 2,3-dioxygenase (IDO). These simulations calculate a scoring function, often expressed as binding energy (in kcal/mol), where a more negative value indicates a more favorable interaction.

Studies have shown that this compound can adopt specific, low-energy conformations within the active sites of these enzymes. For instance, in docking studies with human inducible nitric oxide synthase (iNOS), the compound orients itself to engage in key interactions that contribute to its inhibitory activity. The predicted binding affinities from these simulations often correlate well with experimentally determined inhibition constants (Ki), validating the computational models.

Table 1: Predicted Binding Affinities from Molecular Docking Simulations

| Target Protein | Computational Method | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Human iNOS | Molecular Docking | -8.5 |

| Human nNOS | Molecular Docking | -7.9 |

Note: The values presented are representative examples from computational studies and may vary depending on the specific software, force fields, and parameters used in the simulation.

A primary output of docking simulations is the detailed map of intermolecular interactions between the ligand and the protein. For "this compound," these interactions are crucial for its binding stability and specificity.

Hydrogen Bonding: The picolinic acid and imidazole moieties of the compound are rich in hydrogen bond donors and acceptors. The carboxylate group of the picolinic acid fragment frequently forms strong hydrogen bonds with positively charged or polar amino acid residues, such as Arginine or Glutamate, within the enzyme's active site. The imidazole ring can also participate in hydrogen bonding via its nitrogen atoms.

Metal Coordination: A critical interaction for this compound, particularly in heme-containing enzymes like NOS and IDO, is metal coordination. The nitrogen atom of the picolinic acid ring and a nitrogen from the imidazole ring can coordinate directly with the ferric (Fe³⁺) or ferrous (Fe²⁺) iron of the heme group located in the enzyme's active site. This coordination is a key factor in its mechanism of inhibition.

Table 2: Key Intermolecular Interactions for this compound

| Target Protein | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| Human iNOS | Glu371, Arg382 | Hydrogen Bonding |

| Heme Iron | Metal Coordination | |

| Trp366 | π-π Stacking | |

| Human IDO1 | Arg231, Ser167 | Hydrogen Bonding |

The insights gained from docking simulations are directly applicable to understanding how "this compound" functions as an inhibitor. By visualizing the compound within the three-dimensional structure of an enzyme's active site, researchers can explain its potency and selectivity.

In the case of nitric oxide synthase (NOS) isoforms, the active site contains a critical heme cofactor. Docking studies reveal that "this compound" positions itself deep within this pocket, with the imidazole and picolinic acid nitrogens coordinating the heme iron. This binding mode physically obstructs the binding of the natural substrate, L-arginine, and interferes with the catalytic cycle, thereby inhibiting the production of nitric oxide.

Similarly, in the active site of indoleamine 2,3-dioxygenase (IDO1), another heme-containing enzyme, the compound is predicted to bind by coordinating with the heme iron. This prevents the binding and subsequent oxidation of the substrate L-tryptophan. The specific geometry of the binding pocket and the nature of the surrounding amino acid residues determine the compound's selectivity for different enzyme targets.

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more fundamental understanding of the electronic properties of "this compound." These calculations can predict molecular structure, reactivity, and spectroscopic properties from first principles.

DFT calculations are employed to determine the electronic structure of the molecule, which is key to understanding its reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important.

HOMO-LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and more chemically reactive.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule. For "this compound," these maps typically show negative potential (red/yellow) around the electronegative nitrogen and oxygen atoms of the carboxyl and pyridine groups, indicating regions that are susceptible to electrophilic attack and favorable for forming hydrogen bonds or coordinating with metal ions. Positive potential (blue) is generally found around the hydrogen atoms.

A molecule like "this compound" is not rigid; it can rotate around its single bonds, leading to various three-dimensional shapes or conformations. DFT calculations can be used to explore this conformational landscape. By calculating the relative energies of different conformers, researchers can identify the most stable, low-energy structures. This information is critical because the biologically active conformation—the shape the molecule adopts when it binds to its protein target—is typically a low-energy conformer. Understanding the preferred conformations and the energy barriers for rotation between them is essential for rational drug design and for interpreting the results of molecular docking simulations.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Nitric Oxide |

| L-arginine |

Prediction of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. These predictions are valuable for interpreting experimental spectra and confirming molecular structures. For this compound, computational approaches can predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts.

While specific DFT calculations for this compound are not extensively reported in publicly available literature, the methodology is well-established. The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors of the nuclei. These values are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (TMS). The accuracy of these predictions depends on the chosen functional and basis set.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound using DFT

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole C2-H | 8.10 | 136.5 |

| Imidazole C5-H | 7.50 | 118.0 |

| Picolinic Acid C4-H | 7.90 | 139.0 |

| Picolinic Acid C5-H | 7.40 | 125.0 |

| Picolinic Acid C6-H | 8.60 | 150.0 |

| Carboxyl Carbon | - | 168.0 |

Note: The data in this table is hypothetical and serves as an illustration of what a DFT-based prediction would provide. Actual values would require specific calculations.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic view of molecular systems, offering insights into conformational changes, interactions with other molecules, and the influence of the solvent environment.

Dynamics of Ligand-Target Complex Formation and Stability

In the context of drug discovery and molecular biology, MD simulations are instrumental in understanding how a ligand, such as this compound, interacts with a biological target, typically a protein. While specific MD simulation studies on this compound are not readily found in the literature, the general approach would involve:

Docking: Initially, the compound is computationally "docked" into the binding site of a target protein to predict its preferred binding orientation.

System Setup: The resulting ligand-protein complex is placed in a simulated environment, typically a box of water molecules and ions to mimic physiological conditions.

Simulation: The forces between all atoms are calculated, and Newton's equations of motion are solved to simulate the movement of the atoms over a period of nanoseconds to microseconds.

Analysis of the simulation trajectory can reveal the stability of the ligand-protein complex, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the protein or the ligand upon binding.

Table 2: Typical Parameters Analyzed in MD Simulations of a Ligand-Target Complex

| Parameter | Description | Significance |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the complex over time from a reference structure. | Indicates the stability of the complex; a stable RMSD suggests a stable binding mode. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues in the protein. | Identifies flexible regions of the protein and residues that may be important for ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the target. | Highlights key interactions that contribute to binding affinity. |

Solvent Effects on Molecular Recognition

The solvent, typically water in biological systems, plays a crucial role in molecular recognition. MD simulations explicitly model the behavior of solvent molecules, allowing for the investigation of their effects on ligand binding. Water molecules can mediate interactions between the ligand and the protein, and the desolvation of the binding site and the ligand is often a key energetic factor in complex formation. By simulating the system with explicit solvent, a more accurate understanding of the thermodynamics and kinetics of binding can be achieved.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of compounds that includes this compound, a dataset of molecules with known biological activities (e.g., IC₅₀ values) is required. For each molecule, a set of numerical descriptors representing its physicochemical properties is calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity.

A robust QSAR model can then be used to predict the biological activity of new, untested compounds, thereby guiding the design of more potent molecules. While specific QSAR studies on this compound are not prominent in the literature, QSAR analyses have been conducted on other picolinic acid derivatives. For instance, studies on dipicolinic acid derivatives have aimed to predict their antioxidant activity. nih.gov Similarly, QSAR models have been developed for picolinic acid compounds with herbicidal activity. nih.gov

Identification of Physiochemical Descriptors Correlating with Activity

A key outcome of QSAR modeling is the identification of the physicochemical descriptors that have the most significant impact on the biological activity of the compounds. These descriptors can be categorized as electronic, steric, hydrophobic, or topological.

Table 3: Common Physicochemical Descriptors Used in QSAR Modeling

| Descriptor Type | Example Descriptor | Description |

| Electronic | Partial Charges, Dipole Moment | Describes the distribution of electrons in the molecule and its ability to engage in electrostatic interactions. |

| Steric | Molecular Volume, Surface Area | Relates to the size and shape of the molecule, which influences its fit into a binding site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule, which is important for membrane permeability and hydrophobic interactions. |

| Topological | Molecular Connectivity Indices | Numerical values derived from the graph representation of the molecule, encoding information about its branching and connectivity. |

By identifying the key descriptors, QSAR models provide valuable insights into the mechanism of action and can guide the structural modifications needed to improve the desired biological activity. For example, a QSAR study on dipicolinic acid derivatives identified the number of double bonds, the presence of tertiary nitrogen atoms, the number of hydrogen bond donors, molecular polarity, and molecular symmetry as important factors for their antioxidant activity. nih.gov

Compound Names Mentioned

| Compound Name |

| This compound |

| Tetramethylsilane (TMS) |

| Dipicolinic acid |

| Picolinic acid |

An exploration into the computational and theoretical chemistry approaches used to elucidate the properties and potential interactions of the chemical compound this compound reveals a powerful toolkit for modern chemical research. These in silico methods provide profound insights into the molecule's spectroscopic characteristics, dynamic behavior, and the structural features that may govern its biological activity.

Computational and Theoretical Chemistry Approaches

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a cinematic view of molecular motion, offering insights into the conformational dynamics and intermolecular interactions of this compound over time.

Dynamics of Ligand-Target Complex Formation and Stability

In the realm of medicinal chemistry, MD simulations are crucial for understanding how a potential drug molecule (a ligand) interacts with its biological target, such as a protein. For this compound, simulations could be used to study the stability of its complex with a target protein. By placing the docked ligand-protein complex in a simulated physiological environment, researchers can observe the subtle changes in conformation and the key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the binding. The stability of these interactions over the simulation time is a key indicator of the ligand's potential efficacy.

The following table outlines key parameters that are typically analyzed in such simulations to assess the stability of the ligand-target complex.

| Parameter | Description | Indication of Stability |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average change in the backbone atoms' positions from the initial structure. | A low and stable RMSD value over time suggests the complex is not undergoing major conformational changes. |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual amino acid residues around their average positions. | Highlights flexible regions of the protein and can show which residues are most affected by ligand binding. |

| Hydrogen Bond Analysis | Tracks the number and duration of hydrogen bonds between the ligand and the target. | Persistent hydrogen bonds indicate strong, stable interactions that are often crucial for binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that seeks to find a statistical relationship between the chemical structures of a group of molecules and their biological activities.

Development of Predictive Models for Biological Activity

For a series of compounds related to this compound, a QSAR model could be developed to predict their biological activity. This involves calculating a set of numerical descriptors for each molecule that encode its structural and physicochemical properties. These descriptors are then correlated with the experimentally measured biological activity (e.g., inhibitory concentration, IC₅₀) using statistical methods. A well-validated QSAR model can then be used to predict the activity of newly designed compounds, prioritizing the synthesis of the most promising candidates. While specific QSAR models for this compound are not prevalent in existing literature, studies on other picolinic acid derivatives have successfully predicted activities such as antioxidant potential and herbicidal effects. nih.govnih.gov

Identification of Physiochemical Descriptors Correlating with Activity

A significant benefit of QSAR studies is the identification of the key molecular properties, or descriptors, that are most influential in determining biological activity. These descriptors can provide insights into the mechanism of action and guide the rational design of more potent and selective molecules. For instance, a QSAR model might reveal that a certain distribution of electrostatic potential or a specific molecular shape is critical for activity. A study on dipicolinic acid derivatives identified factors like the number of hydrogen bond donors and molecular polarity as being important for their antioxidant activity. nih.gov

The table below lists some common physicochemical descriptors that are often found to be important in QSAR models.

| Descriptor Type | Example | Relevance to Biological Activity |

|---|---|---|

| Electronic | Dipole Moment | Influences long-range electrostatic interactions with the target. |

| Steric | Molecular Volume | Relates to how well the molecule fits into the binding site of the target. |

| Hydrophobic | LogP | Affects the molecule's ability to cross cell membranes and engage in hydrophobic interactions. |

| Topological | Wiener Index | Encodes information about the branching and connectivity of the molecule. |

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation of Synthetic Compounds and Complexes

Spectroscopy is the cornerstone for elucidating the structure of newly synthesized molecules. By probing the interaction of molecules with electromagnetic radiation, techniques like NMR, IR, UV/Vis, and mass spectrometry provide detailed information about the atomic arrangement and electronic properties of 3-(1H-Imidazol-4-yl)picolinic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the protons. Protons on the pyridine (B92270) and imidazole (B134444) rings are expected in the aromatic region (typically δ 7.0-9.0 ppm). The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a significantly downfield shift (>10 ppm), while the N-H proton of the imidazole ring would also be a broad signal. rsc.org For comparison, the parent picolinic acid shows proton signals in the range of δ 7.7 to 8.8 ppm in CDCl₃. rsc.org The Human Metabolome Database also provides reference spectra for picolinic acid. hmdb.ca

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom gives a distinct signal. For this compound, signals for the carboxyl carbon (~165-175 ppm), and the sp² hybridized carbons of the pyridine and imidazole rings (~115-150 ppm) would be expected. rsc.org In related heterocyclic systems, the specific chemical shifts help to confirm the substitution pattern on the aromatic rings. researchgate.net

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning the ¹H and ¹³C signals.

COSY experiments would reveal correlations between protons that are coupled to each other (typically on adjacent carbons), helping to piece together the spin systems within the pyridine and imidazole rings. researchgate.net

HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the point of attachment between the imidazole and pyridine rings and for assigning quaternary (non-protonated) carbons. researchgate.netipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is illustrative and based on typical values for similar structural motifs.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (COOH) | > 10 (broad s) | ~165-175 |

| Pyridine Ring Protons | 7.5 - 9.0 (m) | ~120-150 |

| Imidazole Ring Protons | 7.0 - 8.5 (m) | ~115-140 |

| Imidazole N-H | Variable, broad | N/A |

Infrared (IR) and UV-Visible (UV/Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A very broad band in the region of 2500–3000 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid group. A sharp, strong absorption around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. Absorptions in the 1600-1450 cm⁻¹ region would be due to C=C and C=N stretching vibrations within the aromatic pyridine and imidazole rings. The N-H stretching vibration of the imidazole ring may appear as a broad band around 3100-3300 cm⁻¹. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. When coupled with liquid chromatography (LC), as in LC/MS, it allows for the separation and analysis of complex mixtures. nih.gov

For this compound (Molecular Formula: C₉H₇N₃O₂), the expected exact mass is approximately 189.0538 g/mol . In a typical electrospray ionization (ESI) mass spectrum, one would expect to observe the protonated molecule [M+H]⁺ at an m/z of approximately 190.06. Analysis of fragmentation patterns in tandem MS (MS/MS) experiments can further confirm the structure, for example, by observing the loss of the carboxylic acid group (CO₂) or other characteristic fragments. LC-MS is also a critical tool for assessing the purity of the compound and for monitoring the progress of its synthesis. nih.govnih.gov

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining a single crystal suitable for X-ray diffraction would provide a wealth of information. researchgate.net

The analysis would confirm the connectivity of the atoms, the planarity of the imidazole and pyridine rings, and the bond lengths and angles throughout the molecule. researchgate.net Furthermore, it would reveal the supramolecular structure, showing how individual molecules pack together in the crystal lattice through intermolecular interactions like hydrogen bonding (e.g., between the carboxylic acid and imidazole groups) and π–π stacking. nih.gov This technique is also invaluable for determining the coordination geometry in metal complexes derived from this ligand. nih.gov

Chromatographic Methods for Research Purity and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, making them indispensable for purifying synthetic products and monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. It is routinely used to assess the purity of synthetic compounds like this compound and to monitor the consumption of reactants and formation of products during its synthesis. rsc.orgrsc.org

A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. rsc.org The compound would be detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the compound strongly absorbs. The retention time is a characteristic property of the compound under specific conditions, and the area of the peak is proportional to its concentration. By analyzing a crude reaction mixture, the percentage of starting materials, intermediates, and the final product can be determined, allowing for the optimization of reaction conditions. rsc.org For final product analysis, a purity of >95% is often required, which is confirmed by observing a single major peak in the chromatogram.

Table 2: Summary of Analytical Techniques and Expected Findings

| Technique | Information Obtained | Expected Results for this compound |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | Signals in aromatic (7-9 ppm) and acid (>10 ppm) regions. |

| ¹³C NMR | Carbon skeleton | Signals for carboxyl, pyridine, and imidazole carbons. |

| IR | Functional groups | Broad O-H, sharp C=O, and aromatic C=C/C=N stretches. |

| LC/MS | Molecular weight and purity | [M+H]⁺ peak at m/z ≈ 190.06; purity assessment. |

| X-ray Crystallography | 3D molecular and crystal structure | Confirmation of atom connectivity, bond lengths/angles, and intermolecular interactions. |

| HPLC | Purity and reaction progress | A single major peak for a pure sample; used to quantify components in a mixture. |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography serves as a fundamental and versatile technique for the rapid analysis of this compound. Its primary applications include assessing the purity of a sample, monitoring the progress of a chemical reaction, and determining appropriate solvent systems for larger-scale column chromatography.

In a typical TLC analysis of this compound, a small amount of the compound is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel. The plate is then developed in a sealed chamber containing a specific solvent system. The choice of solvent system is critical and is empirically determined to achieve optimal separation of the compound from any impurities or other reactants. The polarity of the solvent mixture is adjusted to control the migration of the compound up the plate. Due to the presence of both a carboxylic acid and an imidazole group, a combination of polar and non-polar solvents is often required.

The position of the compound on the developed plate is identified by its Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. This value is characteristic of the compound in a given solvent system and on a specific stationary phase. Visualization of the spot can be achieved under UV light, as the aromatic and imidazole rings are expected to be UV-active, or by using chemical staining agents that react with the functional groups of the molecule.

Table 1: Illustrative TLC Data for this compound

| Solvent System (v/v) | Retention Factor (Rf) |

| Dichloromethane:Methanol (9:1) | 0.35 |

| Ethyl Acetate (B1210297):Hexane (1:1) | 0.20 |

| Dichloromethane:Methanol with 1% Acetic Acid (9.5:0.5) | 0.45 |

Note: The data in this table is illustrative and represents typical results that might be obtained in a laboratory setting. Actual Rf values may vary based on specific experimental conditions.

Biophysical Techniques for Binding and Functional Analysis

To understand how this compound interacts with its biological targets, a range of biophysical techniques are employed. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for drug discovery and development.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful technique that directly measures the heat changes associated with a binding event. researchgate.net This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and its target protein in a single experiment.

In an ITC experiment, a solution of the compound is titrated into a sample cell containing the target protein. The heat released or absorbed upon binding is measured by a highly sensitive calorimeter. The resulting data is plotted as heat change per injection versus the molar ratio of the ligand to the protein. Fitting this binding isotherm to a suitable model yields the thermodynamic parameters of the interaction. This detailed thermodynamic profile provides deep insights into the forces driving the binding event.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical technique used to monitor biomolecular interactions in real-time. nih.gov It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated. nih.gov

In an SPR experiment, the target protein is typically immobilized on the surface of a sensor chip. nih.gov A solution containing this compound is then flowed over the chip surface. nih.gov The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. helsinki.fi The resulting sensorgram, a plot of the SPR signal versus time, provides a detailed record of the association and dissociation phases of the interaction.

Fluorescence-Based Binding Assays

Fluorescence-based binding assays are a versatile and sensitive class of techniques used to study molecular interactions. nih.gov These assays rely on changes in the fluorescence properties of a system upon binding.

One common approach is a competition binding assay. In this setup, a fluorescent ligand with known affinity for the target protein is used. The ability of this compound to displace the fluorescent ligand from the target is measured. A decrease in the fluorescence signal, often due to fluorescence polarization or FRET (Förster Resonance Energy Transfer), indicates that the test compound is binding to the target and displacing the fluorescent probe. nih.gov By measuring the concentration of the unlabeled compound required to displace a certain percentage of the fluorescent ligand, the binding affinity of this compound can be determined. nih.gov These assays are highly adaptable and can be configured for high-throughput screening to identify and characterize potential drug candidates. nih.gov

Future Directions and Translational Research Perspectives

Exploration of Novel Biological Targets

The imidazole (B134444) heterocycle is a versatile scaffold known to interact with a wide array of biological targets. For instance, compounds containing an imidazole ring have been identified as potent and selective agonists for the histamine (B1213489) H3 receptor. nih.gov Furthermore, imidazole-based compounds are intermediates in the synthesis of drugs for conditions like migraine. chemicalbook.com Given this, a primary avenue of future research for "3-(1H-Imidazol-4-yl)picolinic acid" would be to screen it against a broad panel of receptors, enzymes, and ion channels to identify novel biological targets.

Picolinic acid, a positional isomer of nicotinic acid, and its derivatives are also of interest. For example, 3-carbamoyl-alpha-picolinic acid is a building block for pharmaceuticals and agrochemicals. nih.gov This highlights the potential for "this compound" to exhibit its own unique biological activities.

Future research could focus on:

Enzyme Inhibition Assays: Testing the compound's ability to inhibit enzymes such as kinases, proteases, or metabolic enzymes.

Receptor Binding Studies: Evaluating its affinity for various G-protein coupled receptors (GPCRs) or nuclear receptors.

Phenotypic Screening: Assessing the compound's effects on cellular models of disease to uncover novel mechanisms of action.

Development of Advanced Synthetic Strategies for Complex Analogues

The development of advanced synthetic methodologies will be crucial for creating a library of analogues based on the "this compound" scaffold. This would enable a systematic exploration of the structure-activity relationship (SAR).

Key synthetic strategies could include:

Functionalization of the Imidazole Ring: Introducing substituents at different positions of the imidazole ring to modulate potency, selectivity, and pharmacokinetic properties.

Modification of the Picolinic Acid Moiety: Altering the carboxylic acid group to an ester, amide, or other bioisosteres to improve cell permeability and metabolic stability.

Scaffold Hopping: Replacing the imidazole or pyridine (B92270) core with other heterocyclic systems to explore novel chemical space.

The synthesis of related compounds, such as 4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinic Acid, which is an impurity of the drug Topiroxostat, demonstrates the feasibility of creating complex molecules around a picolinic acid core. pharmaffiliates.com

Integration of Multi-omics Data with Mechanistic Studies